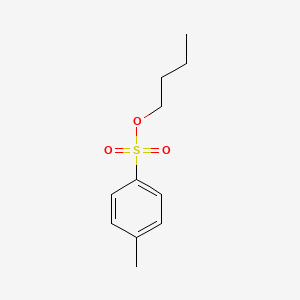

Butyl 4-methylbenzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6190. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJXDIUNDMRLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061133 | |

| Record name | Benzenesulfonic acid, 4-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow-brown liquid; [Acros Organics MSDS] | |

| Record name | Butyl p-toluenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21211 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

778-28-9 | |

| Record name | Butyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl-p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00XW1Q3QO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butyl 4-methylbenzenesulfonate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 778-28-9

Synonyms: Butyl tosylate, n-Butyl p-toluenesulfonate, p-Toluenesulfonic acid butyl ester

This technical guide provides an in-depth overview of Butyl 4-methylbenzenesulfonate (B104242), a versatile reagent in organic synthesis with applications in the preparation of complex molecules, including those with potential therapeutic value. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

Butyl 4-methylbenzenesulfonate is a stable and effective butylating agent. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃S |

| Molecular Weight | 228.31 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 170-172 °C at 10 mmHg.[1][2] |

| Density | 1.12 g/mL |

| Flash Point | 156.6 ± 19.3 °C |

| Storage Temperature | Room temperature |

| Purity | Typically >98% |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the tosylation of n-butanol. This reaction involves the treatment of n-butanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[3]

Alternatively, esterification of 4-methylbenzenesulfonic acid with butanol, often with a dehydrating agent, can also be employed.[3]

Experimental Protocol: Synthesis via Tosylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

n-Butanol

-

p-Toluenesulfonyl chloride

-

Pyridine (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve n-butanol (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to neutralize the excess pyridine.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by vacuum distillation (170-172 °C at 10 mmHg) to yield a colorless to light yellow liquid.[1][2]

Applications in Organic Synthesis

This compound is primarily utilized as a butylation agent in organic synthesis. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the butyl group is transferred to a variety of nucleophiles, including amines, phenols, and thiols. This reactivity makes it a valuable tool in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs).

Role in the Synthesis of Biologically Active Molecules

While this compound itself is not known to have significant biological activity, its role as a synthetic intermediate is crucial in the development of therapeutic agents. For instance, the introduction of a butyl group can modulate the lipophilicity and pharmacokinetic properties of a drug candidate. Derivatives of 4-methylbenzenesulfonate have been used in the synthesis of anticancer and antiviral compounds.

Experimental Workflow: Synthesis of a Quinazoline (B50416) Derivative

The following diagram illustrates a representative workflow for the synthesis of a substituted quinazoline, a scaffold found in numerous anticancer agents, utilizing a tosylate intermediate for alkylation. While this example may not use this compound directly, it demonstrates the application of the tosylate chemistry in a drug discovery context.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary application as a butylation agent provides a reliable method for introducing butyl groups into a wide array of molecules. For drug development professionals, this compound serves as a key building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Synthesis of novel acyclonucleosides analogs of pyridothienopyrimidine as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Butyl Tosylate from p-Toluenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of butyl tosylate from n-butanol and p-toluenesulfonyl chloride. This guide details the reaction mechanism, presents various experimental protocols with quantitative data, and outlines purification techniques. The information is intended for use by professionals in chemical research and drug development.

Introduction

The conversion of alcohols to tosylates is a fundamental and crucial transformation in organic synthesis. The tosylate group is an excellent leaving group, rendering the carbon atom of the original alcohol susceptible to nucleophilic attack. This activation of the hydroxyl group is a key step in the synthesis of a wide array of more complex molecules, including many pharmaceutical intermediates. Butyl tosylate, specifically, serves as a versatile reagent for introducing a butyl group into a molecule. The synthesis is typically achieved by reacting n-butanol with p-toluenesulfonyl chloride in the presence of a base, which neutralizes the hydrochloric acid byproduct.

Reaction Mechanism

The synthesis of butyl tosylate proceeds via a nucleophilic substitution reaction at the sulfur atom of p-toluenesulfonyl chloride. The oxygen atom of n-butanol acts as the nucleophile, attacking the electrophilic sulfur atom. A base, such as pyridine (B92270) or sodium hydroxide (B78521), is employed to deprotonate the alcohol, thereby increasing its nucleophilicity and to neutralize the HCl generated during the reaction.

Caption: General reaction mechanism for the synthesis of butyl tosylate.

Comparative Analysis of Synthesis Protocols

The choice of base and reaction conditions significantly impacts the yield and purity of the resulting butyl tosylate. Below is a summary of quantitative data from different reported methods.

| Method | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 1 | Sodium Hydroxide | None (neat) | < 15 | ~8 | 50-54 | Organic Syntheses |

| 2 | Pyridine | Not specified | Not specified | Not specified | up to 86 | [1] |

Experimental Protocols

Method 1: Synthesis of Butyl Tosylate using Sodium Hydroxide

This protocol is adapted from a procedure in Organic Syntheses for the preparation of alkyl p-toluenesulfonates.[2]

Materials:

-

n-Butyl alcohol: 148 g (2.0 moles)

-

p-Toluenesulfonyl chloride (pure): 420 g (2.2 moles, added in two portions)

-

5 N Sodium hydroxide solution: 640 mL (3.2 moles, added in two portions)

-

Petroleum ether (b.p. 60-70°C) or Benzene (B151609)

-

Anhydrous potassium carbonate: 20 g

-

Three-necked flask (2 L)

-

Mechanical stirrer

-

Thermometer

-

Separatory funnel (250 mL)

-

Claisen flask (500 mL) for distillation

Procedure:

-

Reaction Setup: In a 2-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, and a 250-mL separatory funnel, place 148 g (2.0 moles) of n-butyl alcohol and 210 g (1.1 moles) of pure p-toluenesulfonyl chloride.

-

Addition of Base: From the separatory funnel, add 320 mL (1.6 moles) of 5 N sodium hydroxide solution at a rate that maintains the reaction mixture temperature below 15°C. This addition typically takes 3 to 4 hours.

-

Second Addition of Reactants: Add another portion of 210 g (1.1 moles) of p-toluenesulfonyl chloride, followed by the slow, dropwise addition of another 320 mL of 5 N sodium hydroxide solution, again ensuring the temperature does not exceed 15°C.

-

Stirring: Continue stirring the reaction mixture for an additional 4 hours.

-

Work-up:

-

Separate the oily layer from the aqueous layer.

-

Add enough petroleum ether or benzene to the oil to cause it to float on water.

-

Wash the organic solution thoroughly with 50 mL of 10% sodium hydroxide solution.

-

Dry the solution overnight over 20 g of anhydrous potassium carbonate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Distill off the solvent. This can be conveniently done by adding the solution from a separatory funnel to a 500-mL Claisen flask heated on a steam bath.

-

Distill the remaining oily ester under reduced pressure. After a forerun boiling up to 170°C/10 mm, the pure butyl tosylate distills at 170–171°C/10 mm.

-

Expected Yield: 250–270 g (50–54% of the theoretical amount).[2]

Method 2: Synthesis using Pyridine (General Procedure)

The use of pyridine as a base can significantly improve the yield.[1] While a detailed specific protocol for butyl tosylate was not found in the initial search, a general procedure for the tosylation of an alcohol using pyridine is as follows.

Materials:

-

n-Butanol

-

p-Toluenesulfonyl chloride

-

Pyridine (dry)

-

Dichloromethane (DCM, dry) (optional, as solvent)

-

Hydrochloric acid (e.g., 1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere, dissolve n-butanol in dry pyridine or a mixture of dry DCM and pyridine.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of TsCl: Slowly add p-toluenesulfonyl chloride portion-wise to the cooled solution while stirring.

-

Reaction: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench by adding cold 1 M HCl until the solution is acidic.

-

Extract the mixture with an organic solvent such as DCM or diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Further purify the crude butyl tosylate by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of butyl tosylate.

Conclusion

The synthesis of butyl tosylate from p-toluenesulfonyl chloride is a robust and well-established reaction in organic chemistry. The choice of base and careful control of reaction conditions are critical for achieving high yields and purity. The protocols provided in this guide offer reliable methods for the preparation of this important synthetic intermediate. For drug development professionals, the ability to efficiently synthesize tosylates like butyl tosylate is essential for the rapid generation of new molecular entities.

References

Butyl 4-methylbenzenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butyl 4-methylbenzenesulfonate (B104242), a versatile reagent in organic synthesis, particularly relevant to drug development and materials science. This document outlines its chemical properties, detailed synthesis and purification protocols, and key chemical transformations.

Core Molecular and Physical Properties

Butyl 4-methylbenzenesulfonate, also known as butyl tosylate, is the ester of butanol and 4-methylbenzenesulfonic acid. It is a stable and effective alkylating agent due to the excellent leaving group nature of the tosylate anion.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₆O₃S | [1] |

| Molecular Weight | 228.31 g/mol | [1] |

| CAS Number | 778-28-9 | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 170-172 °C at 10 mmHg | [3][4] |

| Density | 1.12 g/mL | [4] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with n-butanol. This reaction, a classic example of tosylation, proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride.[3]

Experimental Protocol: Synthesis

Materials:

-

p-Toluenesulfonyl chloride

-

n-Butanol

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Diethyl ether (or other suitable extraction solvent)

-

5 N Sodium hydroxide (B78521) solution

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in a suitable solvent such as diethyl ether.

-

Cool the flask in an ice bath to below 15°C.[5]

-

Slowly add a solution of n-butanol and pyridine (acting as a base to neutralize the HCl byproduct) to the stirred solution of p-toluenesulfonyl chloride. Maintain the temperature below 15°C throughout the addition.[3][5]

-

After the addition is complete, continue stirring the reaction mixture for several hours at room temperature to ensure the reaction goes to completion.[5]

-

Work-up:

-

Separate the oily layer from the aqueous layer.

-

Add petroleum ether or benzene (B151609) to the oily layer to facilitate separation and wash it thoroughly with a 10% sodium hydroxide solution.[5]

-

Dry the organic layer over anhydrous potassium carbonate.[5]

-

Filter the solution to remove the drying agent.

-

Remove the solvent by distillation. This can be conveniently done by adding the solution from a separatory funnel to a Claisen flask heated on a steam bath.[5]

-

Purification

The crude this compound is typically purified by vacuum distillation to yield a high-purity product.[3]

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Claisen flask

-

Vacuum source (vacuum pump or water aspirator)

-

Heating mantle

-

Condenser

-

Receiving flask

Procedure:

-

Assemble the vacuum distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good seal.

-

Transfer the crude this compound to the Claisen flask.

-

Begin reducing the pressure inside the apparatus using the vacuum source.[6]

-

Once a stable low pressure is achieved, begin heating the Claisen flask.[6]

-

Collect the fraction that distills at 170-171°C under a pressure of 10 mmHg. A forerun may be collected at a lower temperature.[5]

-

After the distillation is complete, allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[6]

Chemical Reactions and Mechanisms

This compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The tosylate group is a highly effective leaving group, facilitating the attack of a wide range of nucleophiles on the butyl chain.

Sₙ2 Reaction with Amines

A common application in drug development is the reaction of tosylates with amines to form substituted amines. The reaction proceeds via a backside attack of the amine nucleophile on the carbon atom attached to the tosylate group, leading to an inversion of stereochemistry if the carbon is a chiral center.[7]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Butyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Butyl 4-methylbenzenesulfonate (B104242). The document details the structural information revealed by NMR spectroscopy, presents quantitative data in a clear tabular format, and outlines the experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction

Butyl 4-methylbenzenesulfonate, also known as butyl tosylate, is an organic compound with the chemical formula C₁₁H₁₆O₃S. It is an ester of butanol and p-toluenesulfonic acid. The structural characterization of this molecule is crucial for its application in various chemical syntheses, where it often serves as an alkylating agent. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and NMR Assignments

The structure of this compound consists of a butyl group attached to the sulfonate group, which is in turn bonded to a p-tolyl group. The numbering of the carbon and hydrogen atoms for NMR assignment is presented in the following diagram:

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Quantitative NMR Data

The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.78 | d | 2H | 8.3 | H-2, H-6 |

| 7.35 | d | 2H | 8.0 | H-3, H-5 |

| 4.02 | t | 2H | 6.6 | H-8 |

| 2.45 | s | 3H | - | H-7 |

| 1.63 | p | 2H | 6.8 | H-9 |

| 1.37 | h | 2H | 7.4 | H-10 |

| 0.89 | t | 3H | 7.4 | H-11 |

d = doublet, t = triplet, p = pentet, h = hextet, s = singlet

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | C-4 |

| 133.0 | C-1 |

| 129.9 | C-3, C-5 |

| 127.9 | C-2, C-6 |

| 69.9 | C-8 |

| 30.5 | C-9 |

| 21.6 | C-7 |

| 18.8 | C-10 |

| 13.5 | C-11 |

Experimental Protocols

The following is a typical experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the sample.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the general steps for acquiring the NMR spectra.

Caption: A generalized workflow for acquiring and processing NMR spectra.

Typical ¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: 2-4 seconds

Typical ¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 128-1024 (or more, depending on sample concentration)

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 220 ppm

-

Acquisition Time: 1-2 seconds

Signaling Pathways and Logical Relationships

The connectivity and through-bond relationships between the different protons in this compound can be visualized. The primary correlations observed in a ¹H-¹H COSY spectrum are between adjacent protons in the butyl chain.

Caption: ¹H-¹H coupling relationships in this compound.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to further confirm the structural assignments.

Technical Guide: Spectroscopic Analysis of Butyl Tosylate by FT-IR and Mass Spectrometry

This technical guide provides an in-depth analysis of butyl tosylate using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for the characterization of organic molecules. This document outlines the spectral data, experimental protocols, and key fragmentation pathways.

Introduction to Butyl Tosylate

Butyl tosylate (butyl 4-methylbenzenesulfonate) is an organic compound commonly used as a reagent in organic synthesis, particularly as a butylating agent.[1][2][3] Its chemical formula is C₁₁H₁₆O₃S, and it has a molecular weight of approximately 228.31 g/mol .[1][3] Accurate characterization of this compound is crucial for ensuring reaction purity and for its application in synthetic chemistry. FT-IR and mass spectrometry are powerful tools for confirming its structure and identifying potential impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5][6] The spectrum of butyl tosylate exhibits characteristic absorption bands corresponding to its sulfonate ester and aromatic components.

FT-IR Spectral Data Summary

The primary vibrational modes for butyl tosylate are summarized in the table below. These peaks are indicative of the specific bonds and functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3000-2850 | Medium | C-H Stretch | Alkyl (Butyl group) |

| ~1600-1450 | Medium | C=C Stretch | Aromatic Ring |

| ~1360 | Strong | S=O Asymmetric Stretch | Sulfonate Ester (SO₃) |

| ~1178 | Strong | S=O Symmetric Stretch | Sulfonate Ester (SO₃) |

| ~1100-1000 | Strong | C-O Stretch | Ester |

| ~815 | Strong | C-H Bending (out-of-plane) | p-disubstituted ring |

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

General FT-IR Experimental Workflow

The following diagram illustrates a typical workflow for obtaining an FT-IR spectrum of a liquid sample like butyl tosylate.

Caption: General workflow for FT-IR analysis of a liquid sample.

Experimental Protocol for FT-IR Analysis

This protocol outlines the procedure for analyzing a liquid sample such as butyl tosylate using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for liquid analysis.

-

Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

ATR Crystal Cleaning : Clean the ATR crystal surface (e.g., diamond or zinc selenide) using a suitable solvent like isopropanol (B130326) or ethanol (B145695) and a soft, non-abrasive wipe. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition : Run a background scan without any sample on the crystal. This step is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.[7]

-

Sample Application : Place a small drop of butyl tosylate directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Sample Spectrum Acquisition : Initiate the sample scan. The instrument directs an infrared beam into the crystal, where it reflects and interacts with the sample at the surface before reaching the detector.[7] Typical settings may include a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.

-

Data Processing : The instrument's software performs a Fourier transform on the raw data to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[5] A baseline correction may be applied to improve data quality.

-

Final Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. Electron Ionization (EI) is a common technique used for this purpose.

Mass Spectrometry Data Summary

The electron ionization mass spectrum of butyl tosylate shows a molecular ion peak and several characteristic fragment ions.[8] The key ions and their relative abundances are listed below.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 228 | [C₁₁H₁₆O₃S]⁺• (Molecular Ion) | Low |

| 172 | [C₇H₈O₃S]⁺• (Loss of C₄H₈) | Moderate |

| 155 | [C₇H₇O₂S]⁺ (Tosyl cation) | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High (Base Peak) |

| 57 | [C₄H₉]⁺ (Butyl cation) | Moderate |

| 56 | [C₄H₈]⁺• (Butene radical cation via McLafferty rearrangement) | High |

Note: Relative abundances can vary based on the instrument and source conditions.

Fragmentation Pathway of Butyl Tosylate

The fragmentation of the butyl tosylate molecular ion ([M]⁺•) under electron ionization follows several key pathways. The primary fragmentations involve the loss of the butyl group and rearrangements of the tosyl moiety.

Caption: Major fragmentation pathways for butyl tosylate in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis

This protocol describes a general procedure for analyzing butyl tosylate using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation : Prepare a dilute solution of butyl tosylate in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC-MS System Setup :

-

Set the GC oven temperature program to adequately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature to around 250°C.

-

Use helium as the carrier gas with a constant flow rate.

-

-

Mass Spectrometer Parameters :

-

Set the ion source to Electron Ionization (EI).

-

Use a standard electron energy of 70 eV, which promotes fragmentation and yields reproducible spectra for library comparison.[9]

-

Set the mass analyzer to scan a relevant m/z range, for instance, from m/z 40 to 300.

-

Set the ion source and transfer line temperatures (typically 230°C and 280°C, respectively) to prevent condensation.

-

-

Injection and Data Acquisition :

-

Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

-

The sample is vaporized and carried onto the GC column, where separation occurs.

-

As butyl tosylate elutes from the column, it enters the MS ion source, where it is ionized and fragmented.

-

The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

-

-

Data Analysis :

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to butyl tosylate.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) to confirm the compound's identity.[8]

-

References

- 1. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenesulfonic acid, 4-methyl-, butyl ester [webbook.nist.gov]

- 3. n-Butyl tosylate | CAS No- 778-28-9 | Simson Pharma Limited [simsonpharma.com]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Benzenesulfonic acid, 4-methyl-, butyl ester [webbook.nist.gov]

- 9. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to the Solubility of Butyl 4-methylbenzenesulfonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butyl 4-methylbenzenesulfonate (B104242)

Butyl 4-methylbenzenesulfonate is an organic compound widely used in pharmaceutical and chemical synthesis as an alkylating agent. Its efficacy in chemical reactions is often dependent on its solubility in the chosen solvent system. Understanding its solubility profile is therefore critical for reaction optimization, purification, and formulation development.

Quantitative Solubility Data

Quantitative solubility data for this compound in common organic solvents is sparse in publicly available literature. The following table summarizes the available data. It is important to note that some of this information is based on qualitative descriptions or calculated values.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 44.9 mg/L | Experimental |

| Water | Not Specified | 0.0849 mg/mL | Calculated (LogS)[1] |

| Ethanol | Not Specified | Soluble | Qualitative[2] |

| Diethyl Ether | Not Specified | Soluble | Qualitative[3] |

| Chloroform | Not Specified | Slightly Soluble | Qualitative[4][5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly Soluble | Qualitative[4][5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols can be employed. These methods are adapted from standard laboratory procedures for solubility determination of organic compounds.

This method provides a quick estimation of solubility in various solvents.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to classify the solubility:

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

This method provides a more accurate, quantitative measure of solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Sealable glass vials

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. Ensure undissolved solid is present.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish to remove any microscopic solid particles.

-

Carefully evaporate the solvent from the dish. This can be done in a fume hood, or for less volatile solvents, in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator.

-

Weigh the dish on an analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Conclusion

References

- 1. 778-28-9 | Butyl p-Toluenesulfonate | Aryls | Ambeed.com [ambeed.com]

- 2. Butyl p-toluenesulfonate, 99% | Fisher Scientific [fishersci.ca]

- 3. CAS 778-28-9: Butyl p-toluenesulfonate | CymitQuimica [cymitquimica.com]

- 4. P-TOLUENESULFONIC ACID N-BUTYL ESTER | 778-28-9 [chemicalbook.com]

- 5. P-TOLUENESULFONIC ACID N-BUTYL ESTER CAS#: 778-28-9 [m.chemicalbook.com]

An In-depth Technical Guide to the Mechanism of Action of Butyl 4-methylbenzenesulfonate as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl 4-methylbenzenesulfonate (B104242), commonly known as butyl tosylate, is a potent monofunctional alkylating agent. Its mechanism of action is centered on the covalent modification of biological nucleophiles, primarily DNA, through a nucleophilic substitution reaction. This guide provides a comprehensive overview of its chemical properties, the kinetics and mechanism of its alkylating activity, its biological targets, and the subsequent cellular responses. Detailed experimental protocols for assessing its activity and quantitative data are presented to support further research and development.

Chemical Properties and Reactivity

Butyl 4-methylbenzenesulfonate (C₁₁H₁₆O₃S) is an ester of butanol and p-toluenesulfonic acid.[1][2] Its reactivity as an alkylating agent is conferred by its distinct chemical structure. The tosylate group (-SO₃C₆H₄CH₃) is an exceptionally effective leaving group due to the stability of the resulting p-toluenesulfonate anion, which is highly resonance-stabilized. This property renders the α-carbon of the attached butyl group highly electrophilic and susceptible to attack by nucleophiles.

The primary reaction mechanism is a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4] This reaction involves a backside attack on the electrophilic carbon by a nucleophile, proceeding through a single transition state and resulting in the inversion of stereochemistry at the carbon center.[3] While S(_N)2 is predominant for primary alkyl halides and tosylates, an S(_N)1 mechanism, which involves the formation of a carbocation intermediate, can occur under specific conditions, though it is less favored for primary substrates like the n-butyl group.[4][5]

Mechanism of Action: DNA Alkylation

The cytotoxic and mutagenic effects of butyl tosylate stem from its ability to alkylate DNA.[6][7] As a monofunctional agent, it introduces a single butyl group onto a nucleophilic site within the DNA structure.[8]

Nucleophilic Attack on DNA Bases

The most common targets for alkylation are the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA.[6][8] The N7 position of guanine (B1146940) is the most nucleophilic site and, consequently, the most frequent site of alkylation by S(_N)2 agents.[8] Other potential sites include the N3 position of adenine (B156593) and the O6 position of guanine.[8][9] Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine (B56734) during DNA replication.[10][11]

Consequences of DNA Adduct Formation

The formation of these bulky butyl-DNA adducts disrupts the normal structure and function of DNA. These lesions can:

-

Block DNA Replication and Transcription: The presence of an adduct can stall the progression of DNA and RNA polymerases, inhibiting the synthesis of new DNA and proteins.[8]

-

Induce DNA Strand Breaks: The repair process for alkylated bases, primarily Base Excision Repair (BER), involves the creation of an abasic (AP) site which can lead to single-strand breaks if not properly repaired.[8]

-

Trigger Cellular Signaling Pathways: The cell recognizes DNA damage and activates complex signaling cascades to arrest the cell cycle and initiate DNA repair or, if the damage is too extensive, trigger programmed cell death (apoptosis).[12][13][14]

Cellular Response to Alkylation Damage

The primary cellular response to DNA damage induced by alkylating agents is the activation of the DNA Damage Response (DDR) network. The tumor suppressor protein p53 is a central regulator in this pathway.[15][16]

Upon detection of DNA damage, kinases such as ATM and ATR are activated, which in turn phosphorylate and stabilize p53.[16] Activated p53 functions as a transcription factor, upregulating genes involved in:

-

Cell Cycle Arrest: Proteins like p21 are expressed, which inhibit cyclin-dependent kinases (CDKs) to halt the cell cycle, providing time for DNA repair.[16]

-

DNA Repair: p53 can recruit DNA repair proteins to the site of damage.

-

Apoptosis: If the DNA damage is irreparable, p53 induces the expression of pro-apoptotic proteins like BAX and PUMA, committing the cell to programmed cell death.[12][13]

The mismatch repair (MMR) pathway has also been shown to be crucial for signaling apoptosis in response to certain types of alkylation damage, such as O6-methylguanine.[12][14]

Quantitative Data

| Compound/Agent | Cell Line | Exposure Time (hours) | IC₅₀ (µM) | Reference Type |

| Pinostrobin (B192119) butyrate | T47D (Breast) | Not Specified | 400 | [18] |

| Pinostrobin propionate (B1217596) | T47D (Breast) | Not Specified | 570 | [18] |

| β-nitrostyrene derivative | MCF-7 (Breast) | Not Specified | 0.81 ± 0.04 µg/mL | [19] |

| β-nitrostyrene derivative | MDA-MB-231 (Breast) | Not Specified | 1.82 ± 0.05 µg/mL | [19] |

Note: The IC₅₀ values are provided for illustrative purposes and are not directly for this compound. Further experimental validation is required.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the reaction of n-butanol with p-toluenesulfonyl chloride.[20]

-

Materials: n-butanol, p-toluenesulfonyl chloride, pyridine (B92270) (as solvent and base).

-

Procedure: a. Dissolve p-toluenesulfonyl chloride in pyridine in a round-bottom flask, and cool the mixture in an ice bath. b. Slowly add n-butanol to the cooled solution with stirring. c. Allow the reaction to proceed at room temperature for several hours or until completion (monitored by TLC). d. Quench the reaction by adding cold water. e. Extract the product with an organic solvent (e.g., diethyl ether). f. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the resulting crude product by vacuum distillation (boiling point: 170-172°C at 10 mmHg).[20][21]

In Vitro DNA Alkylation Assay (alk-BER Assay Adaptation)

This protocol is adapted from the alk-BER assay to detect the formation of N7-methylguanine and N3-methyladenine adducts.[22][23][24]

-

Cell Culture and Treatment: a. Culture human cells (e.g., SW13, HAP1) to 60-70% confluency.[22] b. Treat cells with varying concentrations of this compound in a suitable buffer (e.g., PBS) for a defined period (e.g., 10-30 minutes) at 37°C.

-

Genomic DNA Isolation: a. Harvest the cells and immediately isolate genomic DNA using a standard DNA extraction kit or protocol to prevent repair.

-

Enzymatic Digestion: a. Digest 300 ng of the isolated genomic DNA with damage-specific enzymes. Use Alkyladenine DNA Glycosylase (AAG) to excise N7-butylguanine and N3-butyladenine, creating AP sites. b. Subsequently, treat with an AP endonuclease (e.g., APE1) to convert the AP sites into single-strand breaks (SSBs).

-

Alkaline Agarose (B213101) Gel Electrophoresis: a. Stop the enzymatic reactions by adding an alkaline loading buffer. b. Resolve the DNA samples on a 1.2% alkaline agarose gel at low voltage (e.g., 25V) for an extended period (e.g., 17 hours) in a cold room.[22]

-

Quantification: a. Stain the gel with a fluorescent DNA dye (e.g., SYBR Gold). b. Image the gel and quantify the amount of fragmented DNA relative to the total DNA. The degree of fragmentation corresponds to the level of alkylation damage.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[25][26][27][28]

-

Cell Plating: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL for leukemia cells) in 100 µL of culture medium per well.[29] b. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[29]

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (include a vehicle-only control). c. Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[25] b. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[25]

-

Solubilization and Measurement: a. Add 100 µL of solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[26] b. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27] c. Measure the absorbance of each well using a microplate reader at a wavelength of 570-600 nm.[25]

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound functions as a classic monofunctional alkylating agent through an S(_N)2 mechanism. Its primary mode of action involves the butylation of nucleophilic sites in DNA, leading to the formation of DNA adducts that disrupt critical cellular processes. The resulting DNA damage activates signaling pathways, prominently involving p53, which can culminate in cell cycle arrest, DNA repair, or apoptosis. This detailed understanding of its mechanism, supported by robust experimental protocols, provides a critical foundation for its application in organic synthesis and for the exploration of novel therapeutic strategies in drug development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 778-28-9 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. mdpi.com [mdpi.com]

- 7. DNA damage induced by alkylating agents and repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reaction of N-n-butyl-N-nitrosourea and n-butyl methanesulphonate with guanine and thymine bases of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenesis by O(6)-[4-oxo-4-(3-pyridyl)butyl]guanine in Escherichia coli and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Significance of Wild-Type p53 Signaling in Suppressing Apoptosis in Response to Chemical Genotoxic Agents: Impact on Chemotherapy Outcome [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Buy this compound | 778-28-9 [smolecule.com]

- 21. chemsynthesis.com [chemsynthesis.com]

- 22. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. texaschildrens.org [texaschildrens.org]

The Role of Butyl Tosylate as a Leaving Group in Nucleophilic Substitution Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl tosylate's function as a leaving group in nucleophilic substitution reactions. It delves into the underlying chemical principles, comparative reactivity, and practical applications, offering detailed experimental protocols and quantitative data to support synthetic planning and execution.

Introduction: The Importance of a Good Leaving Group

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, pivotal for the construction of a vast array of molecules, including active pharmaceutical ingredients. The efficiency of these reactions is critically dependent on the nature of the leaving group, a molecular fragment that departs with a pair of electrons. An ideal leaving group should be stable once it has departed, which typically correlates with it being a weak base.

The hydroxyl group (-OH) of alcohols is a notoriously poor leaving group due to its strong basicity.[1] To facilitate nucleophilic substitution at an alcoholic carbon, the hydroxyl group must first be converted into a more suitable leaving group. The p-toluenesulfonyl group (tosyl group, Ts), is a widely employed activating group for this purpose.[2][3] By reacting an alcohol such as butanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, the corresponding tosylate ester, in this case, butyl tosylate, is formed.[4] This transformation converts the poor leaving group -OH into the excellent leaving group, tosylate (-OTs).[1]

The exceptional leaving group ability of the tosylate anion is attributed to the stability of the p-toluenesulfonate anion, which is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[4][5] The negative charge on the departing oxygen atom is effectively delocalized by resonance across the sulfonyl group, rendering the anion very stable and non-nucleophilic.[6]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed by comparing the pKa of its conjugate acid and the relative rates of nucleophilic substitution reactions. A lower pKa value of the conjugate acid indicates a more stable anion and thus a better leaving group.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |

| Triflate | -OTf | Triflic Acid | ~ -14 | ~10^4 - 10^5 |

| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 [5][7] | 1 [5] |

| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9[5][7] | ~0.5 - 0.7[5][7] |

| Iodide | I⁻ | Hydroiodic Acid | ~ -10 | ~10⁻¹ - 10⁻² |

| Bromide | Br⁻ | Hydrobromic Acid | ~ -9 | ~10⁻² - 10⁻³ |

| Chloride | Cl⁻ | Hydrochloric Acid | ~ -7 | ~10⁻⁴ - 10⁻⁵ |

Note: Relative rates are approximate and can vary depending on the substrate, nucleophile, and reaction conditions.

As the data indicates, sulfonic acid esters like triflates and tosylates are excellent leaving groups, with tosylates offering a good balance of reactivity and handling properties.[6]

Stereochemistry of Tosylation and Subsequent Substitution

A key feature of the tosylation of an alcohol is that the reaction occurs at the oxygen atom and does not affect the stereochemistry of the carbon center to which the hydroxyl group is attached. The C-O bond of the alcohol remains intact during the formation of the tosylate ester, resulting in retention of configuration.[1][2]

However, the subsequent nucleophilic substitution reaction, if it proceeds via an Sₙ2 mechanism, occurs with inversion of configuration at the carbon center.[2] This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group.[8] This two-step sequence of tosylation followed by Sₙ2 substitution provides a reliable method for the stereospecific inversion of a chiral alcohol's stereocenter.

Experimental Protocols

Synthesis of Butyl Tosylate from 1-Butanol (B46404)

This protocol describes the conversion of a primary alcohol, 1-butanol, to its corresponding tosylate.

Materials:

-

1-Butanol (1.0 eq.)

-

Pyridine or Triethylamine (1.5 - 2.0 eq.)[10]

-

Dichloromethane (DCM), anhydrous (10 volumes)[2]

-

5 N Sodium Hydroxide[9]

-

Petroleum ether or Benzene[9]

-

Anhydrous Potassium Carbonate[9]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 1-butanol (2 moles) and p-toluenesulfonyl chloride (1.1 moles).[9]

-

Cool the mixture in an ice bath to maintain a temperature below 15°C.[9]

-

Slowly add 5 N sodium hydroxide (B78521) (1.6 moles) to the stirred solution over 3-4 hours, ensuring the temperature does not exceed 15°C.[9]

-

Add another portion of p-toluenesulfonyl chloride (1.1 moles) followed by the slow addition of 5 N sodium hydroxide (1.6 moles), again maintaining the temperature below 15°C.[9]

-

Continue stirring for an additional 4 hours.[9]

-

Separate the oily organic layer. Add petroleum ether or benzene (B151609) to the oil to allow it to float on water.[9]

-

Wash the organic solution with 10% sodium hydroxide and then dry it over anhydrous potassium carbonate overnight.[9]

-

Filter the solution and remove the solvent by distillation.[9]

-

The crude butyl tosylate can be purified by vacuum distillation, with the pure product distilling at 170-171°C/10 mm.[9] The expected yield is 50-54%.[9]

Nucleophilic Substitution of Butyl Tosylate with 2-Naphthoxide

This protocol details the Sₙ2 reaction of butyl tosylate with the sodium salt of 2-naphthol (B1666908).[11]

Materials:

-

Butyl p-toluenesulfonate (butyl tosylate) (5.50 mmol)[11]

-

2-Naphthol (5.89 mmol)[11]

-

Sodium hydroxide (0.5 M in ethanol, 16 mL)[11]

-

Ethanol

-

100 mL Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) supplies (hexane:ethyl acetate (B1210297) 60:40 as eluent)[11]

-

Ice

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2-naphthol in the 0.5 M ethanolic sodium hydroxide solution with stirring at room temperature until the solid dissolves (approximately 10 minutes).[11]

-

Add butyl tosylate to the flask and bring the mixture to reflux.[11]

-

Monitor the reaction progress by TLC for 40 to 60 minutes. The reaction is complete when the butyl tosylate spot is no longer visible.[11]

-

Once the reaction is complete, pour the hot mixture over crushed ice and allow it to stand until the ice melts.[11]

-

The product, 2-butoxynaphthalene, will precipitate as a tan crystalline solid.[11]

-

Collect the solid product by vacuum filtration and wash it with a small portion of ice-cold water.[11]

-

The crude product can be further purified by recrystallization from methanol-water.[11]

Nucleophilic Substitution of Butyl Tosylate with Sodium Azide (B81097)

This protocol outlines the synthesis of butyl azide via the Sₙ2 reaction of butyl tosylate with sodium azide.[2][12]

Materials:

-

Butyl tosylate (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 - 2.0 eq.)[12]

-

Anhydrous Dimethylformamide (DMF)[12]

-

Diethyl ether[12]

-

Saturated aqueous sodium bicarbonate solution[12]

-

Brine (saturated aqueous sodium chloride solution)[12]

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)[12]

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve butyl tosylate in anhydrous DMF.[12]

-

Add sodium azide to the stirred solution.[12]

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC.[12]

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 times the volume of the reaction mixture).[12]

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[12]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[12]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude butyl azide.[12]

-

If necessary, the product can be further purified by vacuum distillation.[12]

Visualizations

Mechanism of Nucleophilic Substitution (Sₙ2)

Caption: Sₙ2 mechanism showing backside attack and inversion of stereochemistry.

General Experimental Workflow

References

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ch8 : Tosylates [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethers Using Butyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ethers via the Williamson ether synthesis, utilizing Butyl 4-methylbenzenesulfonate (B104242) (butyl tosylate) as a key reagent. The Williamson ether synthesis is a robust and versatile method for the formation of both symmetrical and unsymmetrical ethers from an alkoxide and a primary alkyl electrophile.[1][2][3][4][5][6][7][8] Butyl 4-methylbenzenesulfonate, a primary alkyl tosylate, serves as an excellent electrophile in this S(_N)2 reaction, reacting readily with a variety of nucleophiles derived from primary, secondary, and phenolic alcohols.[1][2][3] This application note outlines the general principles of this reaction and provides specific, detailed protocols for the synthesis of various butyl ethers, complete with quantitative data and reaction parameters.

Introduction

The synthesis of ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The Williamson ether synthesis, developed in the 19th century, remains one of the most reliable and widely used methods for preparing ethers.[1][6] The reaction involves the nucleophilic substitution of a halide or a sulfonate ester by an alkoxide ion.

This compound (butyl tosylate) is a highly effective alkylating agent for this purpose. The tosylate group is an excellent leaving group, facilitating the S(_N)2 displacement by the alkoxide nucleophile. This protocol details the use of butyl tosylate for the synthesis of ethers from various alcohol precursors, offering a straightforward and efficient method for the preparation of a diverse range of butyl ethers.

Reaction Principle

The synthesis of ethers using this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][4] The general scheme involves two main steps:

-

Deprotonation of the Alcohol: The alcohol starting material is treated with a strong base to form the corresponding alkoxide. Common bases for this step include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K₂CO₃).[2][9]

-

Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the primary carbon of this compound. This backside attack displaces the tosylate leaving group, forming the desired ether product.[1][2]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various ethers using this compound.

| Alcohol Substrate | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethanol (B145695) (Primary) | Butyl Ethyl Ether | NaH | THF | 25-60 | 4-8 | 85-95 (Representative) |

| 2-Butanol (B46777) (Secondary) | Butyl sec-Butyl Ether | NaH | THF | 50-70 | 6-12 | 60-75 (Representative) |

| 2-Naphthol (B1666908) (Phenol) | 2-Butoxynaphthalene | NaOH | Ethanol | Reflux (78) | 1 | ~80 |

Note: Yields for primary and secondary alcohols are representative and based on typical outcomes for Williamson ether synthesis with primary tosylates. Actual yields may vary depending on specific reaction conditions and purification.

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Butyl Ethyl Ether from Ethanol (Primary Alcohol)

This protocol describes the synthesis of a simple dialkyl ether using a primary alcohol.

Materials:

-

Ethanol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. Cool the flask to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) to the stirred THF.

-

Slowly add ethanol (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

S(_N)2 Reaction: Cool the resulting sodium ethoxide solution back to 0 °C.

-

Add this compound (1.05 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux (approximately 66 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure butyl ethyl ether.

Protocol 2: Synthesis of Butyl sec-Butyl Ether from 2-Butanol (Secondary Alcohol)

This protocol details the synthesis of an ether from a secondary alcohol. Note that competing elimination reactions may lead to lower yields compared to primary alcohols.[2]

Materials:

-

2-Butanol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C.

-

Slowly add 2-butanol (1.0 equivalent) to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours until gas evolution stops.

-

S(_N)2 Reaction: Cool the sodium sec-butoxide (B8327801) solution to 0 °C and add this compound (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux (approximately 66 °C) for 6-12 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Synthesis of 2-Butoxynaphthalene from 2-Naphthol (Phenol)

This protocol describes the synthesis of an aryl butyl ether from a phenolic starting material.

Materials:

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

This compound

-

Ethanol

-

Ice

-

Water

Procedure:

-

Alkoxide Formation: In a round-bottom flask, dissolve 2-naphthol (1.05 equivalents) in ethanol.

-

Add sodium hydroxide (1.0 equivalent) to the solution and stir until the 2-naphthol is fully dissolved and the sodium salt is formed.

-

S(_N)2 Reaction: Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) for 1 hour.

-

Work-up: After the reaction is complete, pour the hot reaction mixture over crushed ice and allow it to stand until the ice melts.

-

Purification: The solid product can be collected by vacuum filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization.

Experimental Workflow Diagram

Conclusion

The use of this compound in the Williamson ether synthesis provides a reliable and efficient method for the preparation of a wide array of butyl ethers. The protocols outlined in this document are applicable to primary, secondary, and phenolic alcohols, offering a versatile tool for researchers in organic synthesis and drug development. By carefully selecting the appropriate base and reaction conditions, high yields of the desired ether products can be achieved.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. readchemistry.com [readchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. Khan Academy [khanacademy.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. jk-sci.com [jk-sci.com]

Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amines is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. These products are pivotal in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Among the various alkylating agents, butyl tosylate offers a reliable and efficient means of introducing a butyl group onto a primary or secondary amine. As a salt, p-toluenesulfonic acid is a stable and crystalline solid, and its ester, butyl tosylate, is a potent alkylating agent due to the excellent leaving group ability of the tosylate anion. This application note provides a detailed experimental procedure for the N-alkylation of amines using butyl tosylate, complete with quantitative data and spectroscopic characterization of the resulting N-butylated amines.

Reaction Principle

The N-alkylation of an amine with butyl tosylate proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the butyl group in butyl tosylate. This concerted step results in the displacement of the tosylate leaving group and the formation of a new carbon-nitrogen bond, yielding the corresponding N-butylated amine. A base is typically employed to neutralize the p-toluenesulfonic acid byproduct generated during the reaction, thus preventing the protonation of the starting amine and promoting the reaction to completion.